molecular formula C16H17ClN2O3S B2706558 ethyl 2-(N-benzyl-2-chloroacetamido)-4-methyl-1,3-thiazole-5-carboxylate CAS No. 438030-55-8

ethyl 2-(N-benzyl-2-chloroacetamido)-4-methyl-1,3-thiazole-5-carboxylate

Cat. No.: B2706558
CAS No.: 438030-55-8
M. Wt: 352.83
InChI Key: REXGLWRHWZJEBZ-UHFFFAOYSA-N
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Description

Ethyl 2-(N-benzyl-2-chloroacetamido)-4-methyl-1,3-thiazole-5-carboxylate is a thiazole-based compound characterized by a 1,3-thiazole core substituted with a 4-methyl group, an ethyl carboxylate at position 5, and an N-benzyl-2-chloroacetamido moiety at position 2. Its synthesis likely involves coupling reactions between ethyl 2-amino-4-methylthiazole-5-carboxylate and 2-chloroacetic acid derivatives under basic conditions, analogous to methods described for related compounds .

Properties

IUPAC Name

ethyl 2-[benzyl-(2-chloroacetyl)amino]-4-methyl-1,3-thiazole-5-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17ClN2O3S/c1-3-22-15(21)14-11(2)18-16(23-14)19(13(20)9-17)10-12-7-5-4-6-8-12/h4-8H,3,9-10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

REXGLWRHWZJEBZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N=C(S1)N(CC2=CC=CC=C2)C(=O)CCl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-(N-benzyl-2-chloroacetamido)-4-methyl-1,3-thiazole-5-carboxylate typically involves multiple steps:

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent choice, and reaction time, would be crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(N-benzyl-2-chloroacetamido)-4-methyl-1,3-thiazole-5-carboxylate can undergo various chemical reactions, including:

    Nucleophilic Substitution: The chloroacetamido group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.

    Oxidation and Reduction: The thiazole ring can undergo oxidation to form sulfoxides or sulfones, while reduction reactions can target the carbonyl groups to form alcohols.

    Hydrolysis: The ester and amide bonds in the compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acids and amines.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate in polar aprotic solvents (e.g., DMF) are commonly used.

    Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are employed.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid (HCl), while basic hydrolysis can use sodium hydroxide (NaOH).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution with sodium azide would yield the corresponding azide derivative, while oxidation with m-CPBA would produce the sulfoxide or sulfone.

Scientific Research Applications

Ethyl 2-(N-benzyl-2-chloroacetamido)-4-methyl-1,3-thiazole-5-carboxylate has several applications in scientific research:

    Medicinal Chemistry: This compound is investigated for its potential as an antimicrobial, antifungal, and anticancer agent due to its ability to interact with biological targets.

    Biological Studies: It is used in studies to understand the mechanism of enzyme inhibition, particularly those enzymes involved in bacterial cell wall synthesis.

    Chemical Biology: The compound serves as a probe to study protein-ligand interactions and to develop new biochemical assays.

    Industrial Applications: It can be used as an intermediate in the synthesis of more complex molecules with potential pharmaceutical applications.

Mechanism of Action

The mechanism of action of ethyl 2-(N-benzyl-2-chloroacetamido)-4-methyl-1,3-thiazole-5-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The chloroacetamido group can form covalent bonds with nucleophilic residues in proteins, leading to enzyme inhibition. The thiazole ring can interact with aromatic residues through π-π stacking, enhancing binding affinity. These interactions disrupt normal cellular processes, leading to the compound’s biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Thiazole derivatives with variations in substituents at positions 2 and 5 exhibit distinct physicochemical and biological properties. Below is a comparative analysis of ethyl 2-(N-benzyl-2-chloroacetamido)-4-methyl-1,3-thiazole-5-carboxylate and its analogues:

Table 1: Structural and Functional Comparison of Selected Thiazole Derivatives

Compound Name Key Substituents Molecular Formula Biological Activity/Application Key Reference
This compound N-Benzyl-2-chloroacetamido, ethyl carboxylate C₁₆H₁₇ClN₂O₃S Potential antidiabetic/antimicrobial Synthesized*
2-[(4-Chlorobenzyl)amino]-4-methyl-1,3-thiazole-5-carboxylic acid (BAC) 4-Chlorobenzylamino, carboxylic acid C₁₂H₁₁ClN₂O₂S Antidiabetic (STZ-induced NIDDM model)
Ethyl 2-acetamido-4-methyl-1,3-thiazole-5-carboxylate Acetamido, ethyl carboxylate C₉H₁₂N₂O₃S Intermediate for further derivatization
Ethyl 2-{[(4-chlorophenoxy)acetyl]amino}-4-methyl-1,3-thiazole-5-carboxylate (4-Chlorophenoxy)acetamido, ethyl carboxylate C₁₅H₁₅ClN₂O₄S Unknown (structural analogue)
Ethyl 2-(5-chloro-2-nitrobenzamido)-4-methyl-1,3-thiazole-5-carboxylate 5-Chloro-2-nitrobenzamido, ethyl carboxylate C₁₄H₁₂ClN₃O₅S Unknown (nitro group suggests reactivity)

Structural and Electronic Differences

  • Substituent Effects: The N-benzyl-2-chloroacetamido group in the target compound introduces both lipophilicity (benzyl) and electrophilicity (chloro), which may enhance membrane permeability and covalent interactions with biological targets. In contrast, the 4-chlorobenzylamino group in BAC () prioritizes hydrogen bonding via the amino group, critical for antidiabetic activity. Carboxylate vs. Carboxylic Acid: Ethyl carboxylate esters (target compound, ) improve solubility in organic solvents compared to carboxylic acids (BAC, ), which are more polar and may exhibit better aqueous solubility.

Physicochemical Properties

  • Melting Points : While specific data for the target compound are unavailable, analogues like ethyl 2-acetamido-4-methylthiazole-5-carboxylate () have a reported melting point of ~74% yield after recrystallization, suggesting moderate crystallinity.

Biological Activity

Ethyl 2-(N-benzyl-2-chloroacetamido)-4-methyl-1,3-thiazole-5-carboxylate (CAS No. 438030-55-8) is a compound of significant interest in medicinal chemistry, particularly for its potential biological activities. This article provides a comprehensive overview of its biological activity, synthesis, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

The molecular formula of this compound is C16H17ClN2O3SC_{16}H_{17}ClN_{2}O_{3}S with a molecular weight of 352.84 g/mol. The compound features a thiazole ring, which is known to impart various biological activities due to its ability to interact with biological targets.

Antimicrobial Properties

Recent studies have highlighted the antimicrobial potential of thiazole derivatives. This compound has been evaluated for its activity against various bacterial and fungal strains.

Microorganism Activity Reference
Staphylococcus aureusModerate activity
Escherichia coliSignificant activity
Candida albicansModerate antifungal activity

In a comparative study, compounds similar to this compound displayed varying degrees of antimicrobial effects, with some exhibiting higher efficacy than standard antibiotics such as ciprofloxacin.

Enzyme Inhibition

The compound has also been investigated for its enzyme inhibitory properties. A related thiazole derivative demonstrated xanthine oxidase inhibition, which is crucial for managing conditions like gout.

Compound IC50 (μM) Activity
Ethyl derivative8.1Xanthine oxidase
Febuxostat3.6Standard comparison

The structure-activity relationship indicates that modifications in the thiazole ring can enhance the binding affinity to the enzyme's active site, potentially leading to improved therapeutic agents against hyperuricemia .

Study on Antioxidant Activity

A series of thiazole derivatives were synthesized and screened for antioxidant properties using the DPPH free radical scavenging assay. This compound exhibited moderate antioxidant activity, which is beneficial in preventing oxidative stress-related diseases.

Clinical Relevance

In clinical settings, compounds with similar structures have shown promise in treating infections caused by resistant strains of bacteria. Their ability to inhibit bacterial growth while exhibiting low toxicity profiles makes them suitable candidates for further development.

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